Gefitinib has been extensively studied for its effectiveness in treating NSCLC, particularly in patients with specific mutations in the EGFR gene. These mutations are found more commonly in never-smokers and individuals of Asian descent. Clinical trials have shown that gefitinib can significantly improve progression-free survival (the time a patient lives without their cancer worsening) compared to standard chemotherapy in patients with these specific mutations []. This research has led to gefitinib becoming a standard first-line treatment option for patients with EGFR-mutant NSCLC [].
While gefitinib is initially effective in many patients with EGFR-mutant NSCLC, tumors eventually develop resistance to the drug. Scientific research is ongoing to understand the mechanisms behind this resistance. Studies are investigating how genetic alterations and signaling pathways within cancer cells allow them to bypass the effects of gefitinib []. This knowledge is crucial for developing new treatment strategies to overcome resistance and improve long-term outcomes for patients.
Gefitinib is a small molecule inhibitor primarily used in the treatment of non-small cell lung cancer. It selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the proliferation and survival of cancer cells. By inhibiting EGFR, gefitinib disrupts downstream signaling pathways, leading to reduced tumor growth and increased apoptosis in cancer cells that overexpress this receptor .
As mentioned earlier, gefitinib acts by targeting specific mutations in the EGFR gene. These mutations can lead to uncontrolled cell growth and proliferation, a hallmark of cancer []. By binding to the mutated EGFR protein, gefitinib disrupts its signaling cascade, potentially halting tumor growth [].
Gefitinib functions as an antagonist of the EGFR by reversibly binding to its ATP-binding site. This binding inhibits autophosphorylation and subsequent signal transduction pathways associated with cell growth and survival. The molecular structure of gefitinib allows it to effectively compete with ATP for binding to the kinase domain of EGFR .
Gefitinib exhibits significant biological activity against tumors that express mutated forms of EGFR. It has been shown to inhibit cell proliferation, survival, and invasion in various tumor models. Notably, its efficacy is often correlated with specific mutations in the EGFR, such as exon 19 deletions or the L858R point mutation, which increase sensitivity to gefitinib treatment .
Gefitinib is primarily used in oncology for the treatment of non-small cell lung cancer, particularly in patients with specific EGFR mutations. It is marketed under the brand name Iressa and is indicated for patients who have not responded well to chemotherapy or other treatments. Its ability to target specific mutations makes it a valuable tool in personalized medicine approaches for cancer treatment .
Gefitinib interacts with various drugs metabolized by cytochrome P450 enzymes, particularly CYP3A4. Co-administration with potent CYP3A4 inhibitors can significantly increase plasma concentrations of gefitinib, leading to enhanced adverse reactions. Conversely, drugs that induce CYP3A4 may reduce gefitinib's efficacy by increasing its metabolism .
Gefitinib belongs to a class of drugs known as tyrosine kinase inhibitors (TKIs). Here are some similar compounds along with a comparison highlighting gefitinib's unique features:
Compound Name | Targeted Receptor | Unique Features |
---|---|---|
Erlotinib | Epidermal Growth Factor Receptor | Similar mechanism but different binding affinity; used for pancreatic cancer as well. |
Afatinib | Epidermal Growth Factor Receptor | Irreversible inhibitor; broader activity against various mutations including T790M. |
Osimertinib | Epidermal Growth Factor Receptor | Designed specifically for T790M mutation; offers improved efficacy over gefitinib in resistant cases. |
Lapatinib | Human Epidermal Growth Factor Receptor 2 (HER2) | Targets HER2; used primarily in breast cancer treatment. |
Gefitinib's selectivity for specific mutations in EGFR distinguishes it from other TKIs that may target multiple receptors or exhibit irreversible binding properties.
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